molecular formula C13H10N2O5S2 B2819221 (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 7025-22-1

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No.: B2819221
CAS No.: 7025-22-1
M. Wt: 338.35
InChI Key: DTJBOBKXKKSBDK-YFHOEESVSA-N
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Description

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a complex organic compound featuring a thiazolidinone core with a nitrobenzylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid typically involves a multi-step process:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-halo acid under basic conditions.

    Introduction of Nitrobenzylidene Group: The nitrobenzylidene group is introduced via a condensation reaction between the thiazolidinone core and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Formation of Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted thiazolidinone compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have indicated that it can inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antibiotics.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Preliminary research suggests that it can induce apoptosis in cancer cells, potentially leading to new cancer therapies.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.

Mechanism of Action

The mechanism of action of (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid involves its interaction with cellular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, leading to cell death. Additionally, the thiazolidinone core can interact with proteins, inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone core and are used as antidiabetic agents.

    Nitrobenzylidene Derivatives: Compounds with similar nitrobenzylidene groups have been studied for their antimicrobial and anticancer properties.

Uniqueness

What sets (Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid apart is its combination of a thiazolidinone core with a nitrobenzylidene substituent, which imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds.

Biological Activity

(Z)-3-(5-(3-nitrobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a thioxothiazolidinone core, which is known for its biological activity. The presence of the nitrobenzylidene moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research has demonstrated that derivatives of thioxothiazolidinones exhibit potent antimicrobial properties. A study evaluating similar compounds found that certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainMIC (mg/mL)MBC (mg/mL)
1Bacillus cereus0.0150.030
2Staphylococcus aureus0.0150.030
3Escherichia coli0.0110.020
4Enterobacter cloacae0.0040.008

The most active compound in the study exhibited a minimum inhibitory concentration (MIC) of 0.004 mg/mL against Enterobacter cloacae, indicating its potential effectiveness as an antibacterial agent .

Anti-inflammatory Properties

The compound's thioxothiazolidinone structure is associated with anti-inflammatory effects. Research indicates that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.

Case Study: Inhibition of Cytokines
In a controlled study, a thioxothiazolidinone derivative was shown to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential use in treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Molecular docking studies have indicated that the compound interacts with key enzymes involved in cancer cell proliferation.

Table 2: Molecular Docking Results

Target EnzymeBinding Energy (kcal/mol)Ki (µM)
Lanosterol 14α-Demethylase-8.470.62
PPARγ-8.490.60
VEGFR2-9.430.121

These interactions suggest that the compound could inhibit critical pathways in cancer metabolism, warranting further investigation .

Properties

IUPAC Name

3-[(5Z)-5-[(3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5S2/c16-11(17)4-5-14-12(18)10(22-13(14)21)7-8-2-1-3-9(6-8)15(19)20/h1-3,6-7H,4-5H2,(H,16,17)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJBOBKXKKSBDK-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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